3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine (1/'S,2/'S)-Nicotine-1/'-oxide is a stereoisomer of the naturally occurring nicotine metabolite, nicotine-1/'-N-oxide. Nicotine-1/'-N-oxide is a potential intermediate in the N-demethylation of nicotine.
Brand Name: Vulcanchem
CAS No.: 51095-86-4
VCID: VC20748417
InChI: InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1
SMILES: C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine

CAS No.: 51095-86-4

Cat. No.: VC20748417

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine - 51095-86-4

CAS No. 51095-86-4
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name 3-[(1S,2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]pyridine
Standard InChI InChI=1S/C10H14N2O/c1-12(13)7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12-/m0/s1
Standard InChI Key RWFBQHICRCUQJJ-JQWIXIFHSA-N
Isomeric SMILES C[N@@+]1(CCC[C@H]1C2=CN=CC=C2)[O-]
SMILES C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Canonical SMILES C[N+]1(CCCC1C2=CN=CC=C2)[O-]
Appearance Oil

Structural Characteristics

Chemical Structure and Stereochemical Configuration

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine features a pyridine ring substituted at position 3 with a pyrrolidine group. The pyrrolidine nitrogen is oxidized, forming an N-oxide functional group, and carries a methyl substituent. The compound contains two chiral centers with the (1S,2S) configuration, where both stereocenters have the S configuration. This stereochemical arrangement differs from the more commonly documented (1R,2S) stereoisomer (known as cis-(S)-nicotine N(1')-oxide) .

Molecular Properties

The molecular formula of 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine is C₁₀H₁₄N₂O, with a molecular weight of approximately 178.23 g/mol, similar to its stereoisomers . The compound likely exhibits a topological polar surface area comparable to the (1R,2S) isomer (approximately 46.84 Ų). Based on structural analysis of related compounds, it would be expected to possess hydrogen bonding capabilities through its N-oxide group and nitrogen in the pyridine ring.

Comparison with Related Stereoisomers

Table 1 presents a comparison of key structural features between 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine and its related stereoisomer.

Property3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine3-((1R,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine
ConfigurationBoth chiral centers have S configurationR configuration at position 1, S at position 2
Molecular FormulaC₁₀H₁₄N₂OC₁₀H₁₄N₂O
Molecular Weight178.23 g/mol178.23 g/mol
Spatial ArrangementMethyl and pyridine groups likely trans to each otherMethyl and pyridine groups cis to each other
Common NameTrans-(S)-nicotine N-oxide (inferred)Cis-(S)-nicotine N(1')-oxide
CAS NumberNot specified in sources51020-67-8

The stereochemical difference between these isomers would be expected to influence their three-dimensional structure, affecting potential interactions with biological targets and reactivity patterns.

Synthesis and Preparation Methods

Oxidation Methods

Oxidation of the pyrrolidine nitrogen in nicotine derivatives is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The selective oxidation of the pyrrolidine nitrogen rather than the pyridine nitrogen requires careful control of reaction conditions. The stereochemistry of the starting material would determine the stereochemistry of the resulting N-oxide.

Stereochemical Considerations

Obtaining the specific (1S,2S) stereoisomer would require either:

  • Stereoselective synthesis starting from compounds with established stereochemistry

  • Separation of stereoisomeric mixtures using chromatographic techniques

  • Stereoselective inversion of configuration at one center of an available stereoisomer

Chemical Properties and Reactivity

General Reactivity Patterns

As a nicotine N-oxide derivative, 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine would be expected to exhibit reactivity patterns typical of both pyridine compounds and N-oxides. The N-oxide functionality introduces a polar group that can participate in hydrogen bonding and serve as a nucleophile in certain reactions .

Common Reactions

Based on the structural features and information from related compounds, 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine would likely undergo several reaction types:

  • Reduction reactions: N-oxides can be reduced back to the corresponding amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution reactions: The N-oxide functionality can activate the pyridine ring toward electrophilic substitution, particularly at positions 2 and 4.

  • Rearrangement reactions: Under certain conditions, N-oxides can undergo rearrangement reactions, potentially leading to functionalization of the pyridine ring.

Solubility Properties

Analytical Characterization

Spectroscopic Identification

Identification and characterization of 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would show characteristic signals for the pyridine ring, pyrrolidine ring, methyl group, and effects of the N-oxide functionality. The stereochemistry could be confirmed through analysis of coupling constants and nuclear Overhauser effect (NOE) experiments.

  • Mass Spectrometry: Would show a molecular ion peak at m/z 178, consistent with the molecular formula C₁₀H₁₄N₂O, with fragmentation patterns distinctive from other stereoisomers .

  • Infrared Spectroscopy: Would display characteristic absorption bands for the N-oxide group, typically in the 1250-1300 cm⁻¹ region.

Chromatographic Analysis

Separation and identification of 3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine from other stereoisomers would likely employ chiral chromatography techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases would be particularly useful for distinguishing between the various stereoisomers of nicotine N-oxide.

Biological Properties and Applications

Metabolic Significance

Nicotine N-oxides are known metabolites of nicotine in biological systems. The specific (1S,2S) stereoisomer might represent a metabolite with distinct pharmacokinetic properties compared to other stereoisomers. Studies of nicotine metabolism often examine the formation and fate of various N-oxide stereoisomers, as these can have different biological half-lives and distribution patterns .

Research Applications

3-((1S,2S)-1-Methyl-1-oxido-2-pyrrolidinyl)pyridine could serve as:

  • A reference standard for metabolic studies of nicotine

  • A probe for investigating stereoselective biological processes

  • A synthetic intermediate for preparing other stereochemically defined nicotine derivatives

  • A tool for studying the relationship between stereochemistry and biological activity in nicotinic compounds

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